![molecular formula C19H12BrClN6O B12367428 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile CAS No. 1414864-34-8](/img/structure/B12367428.png)
2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
J9Z38 is a metabolite of cyantraniliprole, a broad-spectrum agrochemical insecticide belonging to the anthranilic diamide insecticide class. Cyantraniliprole is known for its effectiveness in controlling various pests on fruits, vegetables, cereals, and other crops. J9Z38 is formed as a result of environmental degradation or plant metabolism of cyantraniliprole .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
J9Z38 is not synthesized directly but is a metabolite generated by the ring closure of cyantraniliprole. The transformation occurs during the environmental degradation or plant metabolism of cyantraniliprole .
Industrial Production Methods
There are no specific industrial production methods for J9Z38 as it is a metabolite of cyantraniliprole. The focus is on the production of cyantraniliprole, which is then applied to crops. J9Z38 is subsequently formed through natural processes in the environment .
Analyse Des Réactions Chimiques
Types of Reactions
J9Z38 undergoes various chemical reactions, including:
Oxidation: J9Z38 can be oxidized under certain conditions.
Reduction: It can also undergo reduction reactions.
Substitution: J9Z38 can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
The common reagents and conditions for these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while reduction may yield reduced forms of J9Z38 .
Applications De Recherche Scientifique
J9Z38 has several scientific research applications, including:
Chemistry: Used as a key indicator for the indirect detection and evaluation of cyantraniliprole residue levels
Biology: Studied for its role in the metabolism of cyantraniliprole in plants and its environmental fate
Medicine: Research on its potential effects on non-target organisms and its safety profile
Industry: Used in the development of analytical methods for detecting pesticide residues in various crops
Mécanisme D'action
J9Z38 exerts its effects through the following mechanism:
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyantraniliprole: The parent compound of J9Z38, known for its broad-spectrum insecticidal activity
Chlorantraniliprole: Another anthranilic diamide insecticide with a similar mode of action
Uniqueness of J9Z38
J9Z38 is unique in that it is a metabolite formed from cyantraniliprole, providing insights into the environmental fate and degradation of the parent compound. Its presence is crucial for evaluating the residue levels of cyantraniliprole in various crops .
Propriétés
Numéro CAS |
1414864-34-8 |
|---|---|
Formule moléculaire |
C19H12BrClN6O |
Poids moléculaire |
455.7 g/mol |
Nom IUPAC |
2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-3,8-dimethyl-4-oxoquinazoline-6-carbonitrile |
InChI |
InChI=1S/C19H12BrClN6O/c1-10-6-11(9-22)7-12-16(10)24-18(26(2)19(12)28)14-8-15(20)25-27(14)17-13(21)4-3-5-23-17/h3-8H,1-2H3 |
Clé InChI |
WHYZZHSKSZLNRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1N=C(N(C2=O)C)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine](/img/structure/B12367350.png)

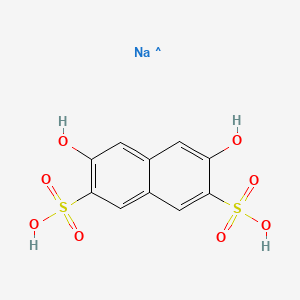
![N-[3-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]phenyl]-4-methoxybenzamide](/img/structure/B12367362.png)
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester](/img/structure/B12367375.png)
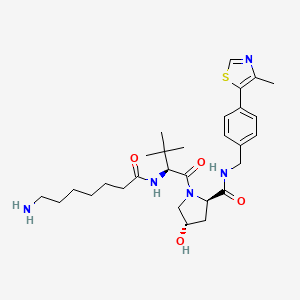
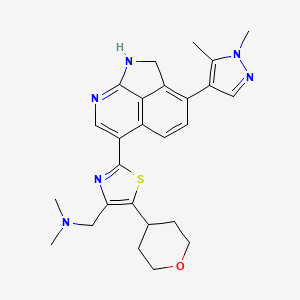
![(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49-diol](/img/structure/B12367404.png)
![1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol](/img/structure/B12367412.png)
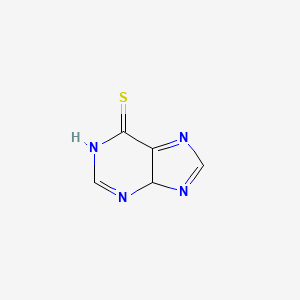
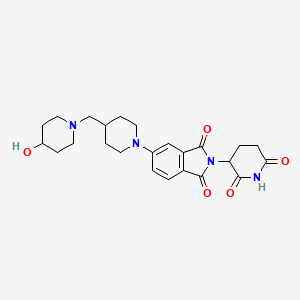
![[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl] 2-bromoacetate](/img/structure/B12367444.png)
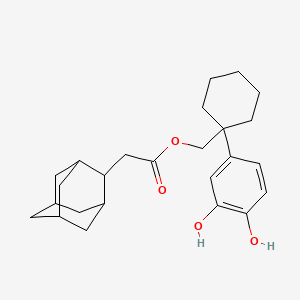
![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B12367451.png)
